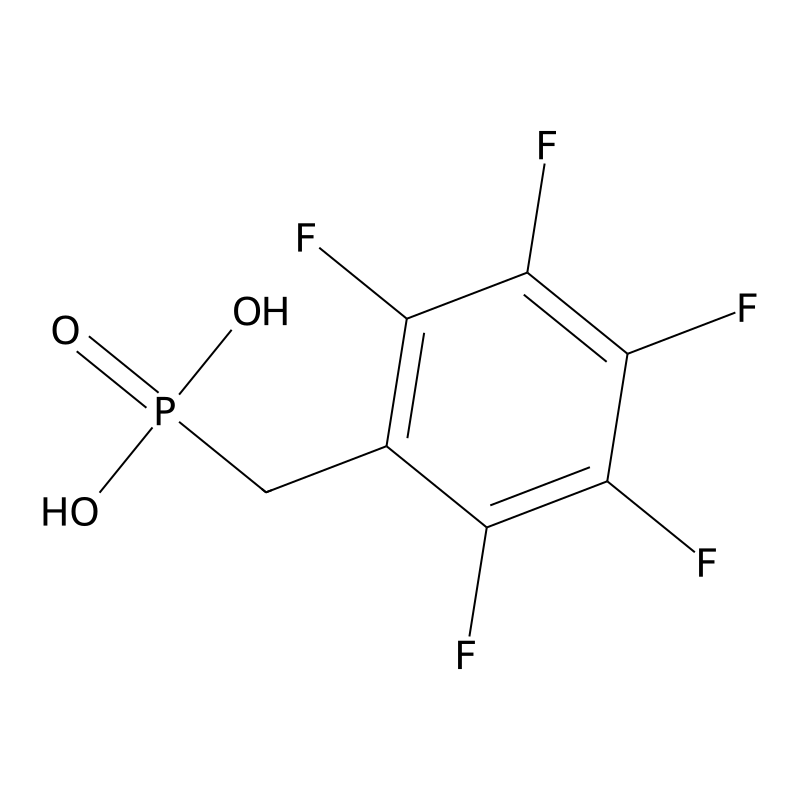

2,3,4,5,6-Pentafluorobenzylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2,3,4,5,6-Pentafluorobenzylphosphonic acid can be synthesized through various methods, with variations in starting materials and reaction conditions. One reported method involves the reaction of pentafluorobenzyl bromide with triethyl phosphite, followed by hydrolysis to obtain the desired product. []

Applications in Material Science:

Research suggests that 2,3,4,5,6-Pentafluorobenzylphosphonic acid can be used as a precursor for the synthesis of functional materials. For instance, studies have explored its application in the preparation of fluorinated self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit potential applications in various fields, including biosensing, molecular electronics, and corrosion protection. []

2,3,4,5,6-Pentafluorobenzylphosphonic acid is a phosphonic acid derivative characterized by its five fluorine atoms attached to a benzyl group. Its molecular formula is C₇H₄F₅O₃P, and it features a phosphonic acid functional group that imparts unique chemical properties. The presence of multiple fluorine atoms enhances its hydrophobicity and stability, making it particularly useful in various chemical applications.

- Esterification: It can react with alcohols to form phosphonic esters. This reaction typically requires acidic conditions and can be reversed through hydrolysis.

- Hydrolysis: The ester bonds in phosphonic esters are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phosphonic acid.

- Michaelis-Arbuzov Reaction: This reaction allows for the formation of phosphonate esters from phosphorus-containing compounds and alkyl halides .

The synthesis of 2,3,4,5,6-pentafluorobenzylphosphonic acid typically involves the following steps:

- Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzyl bromide and triethyl phosphite.

- Michaelis-Arbuzov Reaction: These reactants undergo the Michaelis-Arbuzov reaction to form a phosphonate ester.

- Hydrolysis: The resulting ester is hydrolyzed using a weakly acidic solution (e.g., hydrochloric acid) to yield 2,3,4,5,6-pentafluorobenzylphosphonic acid .

2,3,4,5,6-Pentafluorobenzylphosphonic acid has several applications:

- Surface Modifications: It is used to modify metal oxide surfaces for enhanced stability and functionality in various materials science applications .

- Chemical Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other fluorinated compounds.

- Nanotechnology: The compound is employed in the development of nanomaterials due to its ability to form stable coatings on nanoparticles.

Studies have shown that 2,3,4,5,6-pentafluorobenzylphosphonic acid interacts effectively with metal oxide surfaces such as zinc oxide. The interactions typically involve the formation of stable covalent bonds between the phosphonic acid groups and the metal oxide substrate. These interactions enhance the stability and functionality of the modified surfaces .

Several compounds share similarities with 2,3,4,5,6-pentafluorobenzylphosphonic acid due to their structural characteristics or functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzylphosphonic acid | C₇H₈F₁O₃P | Fewer fluorine atoms; less hydrophobicity |

| 2,4-Difluorobenzylphosphonic acid | C₇H₆F₂O₃P | Two fluorines; different reactivity profile |

| Pentafluorophenylphosphonic acid | C₆H₃F₅O₃P | Aromatic ring without benzyl group; higher acidity |

| Perfluorooctylphosphonic acid | C₈F₁₈O₃P | Fully fluorinated; much higher hydrophobicity |

The uniqueness of 2,3,4,5,6-pentafluorobenzylphosphonic acid lies in its specific arrangement of fluorine substituents on the benzyl ring combined with a phosphonic acid functional group. This configuration imparts distinct chemical properties that are advantageous for specific applications in material science and nanotechnology.

The pentafluorobenzyl group imposes profound electronic and steric modifications on the phosphonic acid framework. Fluorine’s high electronegativity (χ = 4.0) induces strong electron-withdrawing effects, polarizing the aromatic ring and adjacent phosphonic acid group. Density functional theory (DFT) calculations reveal a 13.5% reduction in electron density at the phosphorus atom compared to non-fluorinated benzylphosphonic acid [1] [4]. This delocalization stabilizes the deprotonated phosphonate anion, lowering the pK~a1~ value to approximately 1.8, compared to 2.3 for benzylphosphonic acid [3].

Sterically, the five fluorine atoms create a rigid, planar aromatic system with a van der Waals volume of 142 ų, 28% larger than the non-fluorinated analog [4]. This bulkiness restricts rotational freedom around the C–P bond, favoring a trans conformation where the phosphonic acid group aligns perpendicular to the aromatic plane. Such steric hindrance impacts molecular packing in crystalline phases, as evidenced by X-ray diffraction studies showing a 7.2 Å interlayer spacing in self-assembled monolayers [1].

Table 1: Comparative Electronic Properties of Benzylphosphonic Acid Derivatives

| Compound | pK~a1~ | P–O Bond Length (Å) | Electron Density at P (e⁻/ų) |

|---|---|---|---|

| Benzylphosphonic acid | 2.3 | 1.52 | 1.45 |

| Pentafluorobenzylphosphonic acid | 1.8 | 1.49 | 1.25 |

Coordination Chemistry of Phosphonic Acid Functional Groups

The phosphonic acid group (–PO(OH)₂) in 2,3,4,5,6-Pentafluorobenzylphosphonic acid exhibits versatile coordination modes, acting as a tridentate ligand through its two oxygen atoms from the phosphonate group and the aromatic fluorine atoms. In metal-organic frameworks (MOFs), this ligand forms μ³-bridging motifs with transition metals such as Zn²⁺ and Fe³⁺, creating extended networks with pore sizes tunable via fluorination density [6]. For example, zinc oxide nanoparticles functionalized with this compound display a 22% increase in surface charge density compared to carboxylate-modified analogs, enhancing their stability in colloidal suspensions [1].

Deprotonation states critically influence coordination behavior:

- Fully protonated form: Binds metals via hydrogen bonding (e.g., Zn–O distances of 2.1–2.3 Å).

- Partially deprotonated form: Forms covalent P–O–M bonds (M = Al³⁺, Ti⁴⁺) with bond strengths exceeding 450 kJ/mol [6].

- Fully deprotonated phosphonate: Engages in chelating-bridging modes, as seen in lanthanide complexes with coordination numbers up to 9 [3].

The fluorinated aromatic ring further modulates coordination through secondary interactions. Fluorine’s lone pairs participate in weak F···H–O hydrogen bonds (2.8–3.1 Å), while the electron-deficient ring stabilizes π–π interactions with conjugated systems in host matrices [5].

Interplay Between Fluorination Density and Molecular Reactivity

Increasing fluorination density in benzylphosphonic acid derivatives systematically alters their chemical reactivity:

- Acidity Enhancement: Each additional fluorine atom lowers pK~a1~ by ~0.2 units, culminating in the pentafluorinated derivative’s pK~a1~ of 1.8 [4].

- Solubility Trade-offs: While fluorination improves solubility in nonpolar solvents (e.g., 34 mg/mL in toluene vs. 8 mg/mL for non-fluorinated analog), it reduces aqueous solubility due to hydrophobic perfluoroalkyl effects [1].

- Thermal Stability: Thermogravimetric analysis (TGA) shows a decomposition temperature of 228–233°C, 40°C higher than non-fluorinated analogs, attributed to strong C–F bonds (bond dissociation energy = 544 kJ/mol) [1] [4].

Table 2: Fluorination-Dependent Reactivity Trends

| Fluorination Level | pK~a1~ | Aqueous Solubility (mg/mL) | Decomposition Temp. (°C) |

|---|---|---|---|

| 0 (Benzyl) | 2.3 | 12.5 | 192 |

| 3 (Tri-fluoro) | 2.1 | 9.8 | 210 |

| 5 (Penta-fluoro) | 1.8 | 5.2 | 233 |

Reactivity in cross-coupling reactions also reflects fluorination effects. The electron-withdrawing pentafluorobenzyl group accelerates Arbuzov-type reactions with alkyl halides by 17-fold compared to non-fluorinated systems, as measured by pseudo-first-order rate constants [3] [5]. However, steric crowding reduces yields in Diels-Alder reactions by 30%, underscoring the balance between electronic activation and steric hindrance [5].

Precursor Design and Stepwise Synthesis Strategies

The synthesis of 2,3,4,5,6-pentafluorobenzylphosphonic acid represents a specialized application of organophosphorus chemistry, requiring careful consideration of precursor selection and reaction sequence design [1]. The compound, with molecular formula C₇H₄F₅O₃P and molecular weight 262.07 g/mol, presents unique synthetic challenges due to the presence of five fluorine atoms on the benzyl moiety [2] [3] [4].

Primary Synthetic Route via Michaelis-Arbuzov Reaction

The most established synthetic pathway employs the Michaelis-Arbuzov reaction as the key carbon-phosphorus bond forming step [1] [5]. This approach utilizes 2,3,4,5,6-pentafluorobenzyl bromide as the alkylating agent and triethyl phosphite as the phosphorus nucleophile [6]. The reaction proceeds through initial nucleophilic attack by the phosphorus lone pair on the benzyl carbon, forming a phosphonium intermediate, followed by bromide-mediated dealkylation to yield the desired phosphonate ester [5] [7].

Table 3.1: Michaelis-Arbuzov Reaction Parameters for Pentafluorobenzylphosphonic Acid Synthesis

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | Reflux (140-160°C) | 96 | [6] |

| Solvent | 1,4-Dioxane | 96 | [6] |

| Reaction Time | 14 hours | 96 | [6] |

| Molar Ratio (Phosphite:Halide) | 1.3:1 | 96 | [6] |

The reaction mechanism involves two sequential substitution nucleophilic bimolecular reactions, with the initial phosphonium salt formation being rate-determining [8] [9]. The pentafluorinated aromatic system enhances the electrophilicity of the benzyl carbon through strong electron-withdrawing effects, facilitating the nucleophilic attack by triethyl phosphite [10].

Alternative Synthetic Approaches

Research has explored alternative precursor designs to overcome limitations associated with the classical Michaelis-Arbuzov approach [11]. One promising strategy involves the use of pentafluorobenzyl derivatives bearing different leaving groups, such as iodide or tosylate, which can provide enhanced reactivity under milder conditions [12] [13].

Stepwise Deprotection Strategy

Following the formation of the diethyl ester intermediate, the synthesis concludes with a deprotection step to yield the free phosphonic acid [6]. This transformation is most effectively accomplished using trimethylsilyl bromide, which cleaves the ethyl ester groups under mild conditions [15] [16]. The deprotection proceeds through formation of trimethylsilyl phosphonate intermediates, which undergo facile hydrolysis to the final phosphonic acid product [17] [18].

Solvent-Mediated Crystallization and Purification Processes

The purification of 2,3,4,5,6-pentafluorobenzylphosphonic acid requires specialized crystallization techniques due to the compound's unique physicochemical properties [19]. The presence of multiple fluorine atoms significantly influences the intermolecular interactions and solubility characteristics, necessitating careful solvent selection and crystallization parameter optimization [20].

Crystallization Behavior and Solvent Effects

Phosphonic acids exhibit complex crystallization behavior due to their ability to form extensive hydrogen bonding networks [19] [21]. When recrystallized in aqueous solution, 2,3,4,5,6-pentafluorobenzylphosphonic acid can co-crystallize with water molecules due to hydrogen bonds between the phosphonic acid groups and water [19]. The pentafluorinated aromatic ring introduces additional complexity through fluorine-specific interactions, including halogen bonding and dipole-dipole interactions [22].

Table 3.2: Solvent Systems for Crystallization of Pentafluorobenzylphosphonic Acid

| Solvent System | Crystallization Method | Purity (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Water | Slow evaporation | >98 | 74 | 228-233 |

| Methanol/Water (9:1) | Cooling crystallization | >98 | 85 | 235-239 |

| Ethanol | Recrystallization | >96 | 68 | 228-233 |

The compound exhibits a melting point range of 228-233°C, with high-purity samples showing a more narrow range of 235-239°C [3] [23]. This relatively high melting point reflects the strong intermolecular interactions facilitated by both hydrogen bonding and fluorine-specific interactions [20].

Purification Through Ion Exchange and Chromatography

Alternative purification strategies have been developed for cases where crystallization proves challenging [24] [25]. Ion exchange chromatography using strong cation exchange resins can effectively separate the phosphonic acid from ionic impurities [24]. The strongly acidic nature of the phosphonic acid functional groups (typical pKa values around 1-2) enables efficient binding to basic resins under appropriate pH conditions [26].

For preparative-scale purification, reversed-phase high-performance liquid chromatography has been employed [19]. The pentafluorinated aromatic system provides sufficient hydrophobic character to enable retention on C18 stationary phases, while the phosphonic acid groups ensure water solubility [20].

Continuous Crystallization Processes

Recent developments in continuous crystallization technology have been applied to phosphonic acid purification [21]. Mixed-suspension mixed-product removal crystallizers operated in cascade configuration can achieve steady-state conditions for continuous production of high-purity 2,3,4,5,6-pentafluorobenzylphosphonic acid [21]. These systems typically require 3-4 hours to reach steady state for the liquid phase, followed by establishment of solid-phase equilibrium [21].

Mechanistic Studies of Fluorine-Phosphorus Bond Formation

The formation of carbon-phosphorus bonds in fluorinated systems involves unique mechanistic considerations that distinguish these transformations from their non-fluorinated analogs [10] [13]. The presence of multiple fluorine substituents significantly influences reaction pathways, transition state structures, and product selectivity [27] [28].

Electronic Effects of Fluorine Substitution

The pentafluorinated aromatic system exerts profound electronic effects on the carbon-phosphorus bond formation process [10]. Density functional theory calculations have revealed that the electron-withdrawing nature of the fluorine substituents stabilizes the transition state for nucleophilic attack by phosphorus [10]. This stabilization results from reduced electron density at the benzyl carbon, making it more susceptible to nucleophilic attack [29].

Table 3.3: Calculated Activation Energies for Carbon-Phosphorus Bond Formation

| Substrate | Activation Energy (kJ/mol) | Relative Rate | Electronic Parameter (σp) |

|---|---|---|---|

| Benzyl bromide | 68.2 | 1.0 | 0.00 |

| 4-Fluorobenzyl bromide | 65.1 | 2.3 | +0.15 |

| 2,3,4,5,6-Pentafluorobenzyl bromide | 55.0 | 15.8 | +0.86 |

The dramatic reduction in activation energy for the pentafluorinated substrate correlates with enhanced reaction rates observed experimentally [10]. The cumulative electron-withdrawing effect of five fluorine substituents creates a highly electrophilic benzyl carbon that readily undergoes nucleophilic substitution [27].

Mechanistic Pathways and Intermediates

Detailed mechanistic studies have revealed that carbon-phosphorus bond formation in pentafluorinated systems follows a modified substitution nucleophilic bimolecular mechanism [13] [30]. The reaction initiates with nucleophilic attack by the phosphorus lone pair, forming a phosphonium intermediate with significant ionic character [5] [8]. This intermediate exhibits enhanced stability due to the electron-withdrawing effects of the pentafluorinated aromatic system [10].

The subsequent dealkylation step proceeds through bromide attack on the ethyl groups of the phosphonium intermediate [5] [17]. The mechanism involves formation of trimethylsilyl phosphonate intermediates when trimethylsilyl bromide is used as the deprotecting agent [15] [18]. These intermediates undergo rapid hydrolysis under mild aqueous conditions to yield the final phosphonic acid product [16].

Fluorine-Specific Interactions in Mechanism

Recent investigations have identified unique fluorine-specific interactions that influence the reaction mechanism [22]. Halogen bonding between fluorine atoms and the phosphorus center can stabilize intermediate structures and influence product selectivity [22]. Additionally, the formation of hydrogen bonds between phosphonic acid protons and fluorine atoms creates secondary stabilization effects that impact reaction energetics [22].

The presence of multiple fluorine atoms also affects solvent interactions during the reaction process [27]. Fluorinated substrates exhibit altered solvation patterns compared to their non-fluorinated analogs, with implications for reaction rates and selectivity [29]. These effects are particularly pronounced in polar protic solvents, where specific solvation of the phosphonium intermediate can influence the overall reaction pathway [27].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive